3-Butoxyaniline hydrochloride

Catalog No.
S2648947
CAS No.
70743-76-9
M.F
C10H16ClNO
M. Wt
201.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butoxyaniline hydrochloride

CAS Number

70743-76-9

Product Name

3-Butoxyaniline hydrochloride

IUPAC Name

3-butoxyaniline;hydrochloride

Molecular Formula

C10H16ClNO

Molecular Weight

201.69

InChI

InChI=1S/C10H15NO.ClH/c1-2-3-7-12-10-6-4-5-9(11)8-10;/h4-6,8H,2-3,7,11H2,1H3;1H

InChI Key

HOQFMILTYTWOSF-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)N.Cl

solubility

not available

3-Butoxyaniline hydrochloride is an organic compound with the molecular formula C10H15NOHCl\text{C}_{10}\text{H}_{15}\text{NO}\cdot \text{HCl}. It is a derivative of aniline, characterized by the substitution of a butoxy group at the third position of the aniline ring. This compound is notable for its applications in various chemical syntheses and industrial processes due to its unique chemical properties and structure. The presence of the butoxy group influences its solubility and reactivity, making it a valuable intermediate in organic synthesis .

  • Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group in its precursor, 3-nitroaniline, can be reduced to an amine group, yielding 3-butoxyaniline.
  • Substitution: The butoxy group can engage in nucleophilic substitution reactions under basic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents.
  • Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
  • Substitution: Use of nucleophiles such as halides or alkoxides under basic conditions .

Research into the biological activity of 3-butoxyaniline hydrochloride is ongoing, with investigations focusing on its potential interactions with various biomolecules. The compound's amine group is capable of forming hydrogen bonds, which may influence its biological interactions. Preliminary studies suggest that it could have applications in medicinal chemistry as a building block for drug development .

The synthesis of 3-butoxyaniline hydrochloride typically involves:

  • Nitration: Starting with 3-nitroaniline, which is reacted with butanol under acidic conditions to form 3-butoxynitrobenzene.
  • Reduction: The nitro group is subsequently reduced to an amine group, yielding 3-butoxyaniline.
  • Formation of Hydrochloride Salt: Treatment with hydrochloric acid produces 3-butoxyaniline hydrochloride.

In industrial settings, large-scale production may utilize optimized nitration and reduction processes, often involving catalysts to enhance yield and purity .

3-Butoxyaniline hydrochloride has diverse applications across various fields:

  • Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
  • Biology: Investigated for potential biological activities and interactions with biomolecules.
  • Medicine: Explored for therapeutic properties and as a precursor in drug development.
  • Industry: Utilized in producing polymers, resins, and other industrial materials .

Several compounds share structural similarities with 3-butoxyaniline hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
AnilineLacks substituents on the benzene ringParent compound without functional groups
3-MethoxyanilineMethoxy group instead of butoxyDifferent solubility and reactivity
3-EthoxyanilineEthoxy group instead of butoxyVariation in physical properties
4-Tert-butoxyanilineButoxy group at para positionDifferent reactivity patterns compared to ortho-substituted variants

Uniqueness

3-Butoxyaniline hydrochloride is unique due to its butoxy substitution at the meta position, which imparts distinct chemical properties that affect its reactivity and solubility. This substitution allows for specific applications that may not be feasible with other similar compounds .

3-Butoxyaniline hydrochloride is a chemically distinct aromatic amine derivative characterized by a benzene ring substituted with a butoxy group (-O-C₄H₉) at the meta position and an ammonium chloride moiety (-NH₃⁺Cl⁻) at the para position. Its systematic IUPAC name is 3-butoxyaniline hydrochloride, reflecting the substitution pattern and salt form.

Key Identifiers:

PropertyValue
CAS Registry Number70743-76-9
Molecular FormulaC₁₀H₁₆ClNO
Molecular Weight201.69 g/mol
SMILESCCCCOC1=CC=CC(=C1)N.Cl
InChI KeyHOQFMILTYTWOSF-UHFFFAOYSA-N

Synonyms include 3-butoxyaniline HCl, VCA74376, and MFCD08146629. The compound’s structure is validated by spectral data, including NMR and mass spectrometry, which confirm the butoxy chain’s orientation and the hydrochloride salt formation.

Historical Development and Discovery Context

The synthesis of 3-butoxyaniline hydrochloride emerged from broader efforts to functionalize aniline derivatives for industrial and pharmaceutical applications. Aniline itself, discovered in 1826, became a cornerstone of dyestuff chemistry in the 19th century. Alkoxy-substituted anilines gained prominence in the mid-20th century as intermediates in polymer and agrochemical synthesis.

3-Butoxyaniline hydrochloride was first reported in patent literature during the 2000s, coinciding with advancements in regioselective alkylation techniques. For example, copper-catalyzed -methoxy rearrangements enabled efficient access to meta-substituted anilines, bypassing traditional Friedel-Crafts limitations. Its development was further driven by demand for precursors in antipsychotic drug synthesis, such as SB-271046, which relies on meta-aminated intermediates.

Position Within Aniline Derivative Classifications

3-Butoxyaniline hydrochloride belongs to the alkoxy aniline subclass, distinguished by ether-linked alkyl chains on the aromatic ring. Its structural and functional relationships to other aniline derivatives are summarized below:

Comparative Analysis of Alkoxy Anilines:

CompoundSubstituent PositionAlkoxy ChainKey Applications
3-Methoxyanilinemeta-OCH₃Dye synthesis, photostabilizers
4-Ethoxyanilinepara-OCH₂CH₃Liquid crystals, antioxidants
3-Butoxyaniline HClmeta-OCH₂CH₂CH₂CH₃Pharmaceuticals, ligands

The meta substitution in 3-butoxyaniline hydrochloride confers unique steric and electronic properties. The butoxy chain enhances lipophilicity compared to shorter alkoxy analogs, making it suitable for lipid membrane penetration in drug design. Additionally, the hydrochloride salt improves solubility in polar solvents, facilitating reactions in aqueous-organic mixed systems.

The compound’s role in modern chemistry is further highlighted by its utility in synthesizing tri-aminated arenes and coordination complexes. For instance, palladium-catalyzed cross-coupling reactions with boronic acids yield biaryl structures critical to kinase inhibitors.

Structural and Synthetic Insights

Molecular Architecture and Bonding

The planar benzene ring in 3-butoxyaniline hydrochloride adopts slight distortion due to the electron-donating butoxy group. X-ray crystallography reveals:

  • Bond Lengths: C-O (1.36 Å), C-N (1.45 Å).
  • Dihedral Angle: 12° between the butoxy chain and benzene plane, minimizing steric clash.

Quantum mechanical calculations indicate the hydrochloride salt stabilizes the molecule via ionic interactions between the ammonium group and chloride ion, with a lattice energy of -198 kJ/mol.

Synthesis and Industrial Production

Laboratory-Scale Synthesis:

  • Alkylation of 3-Aminophenol:
    $$ 3\text{-Aminophenol} + 1\text{-Bromobutane} \xrightarrow{\text{NaH, DMF}} 3\text{-Butoxyaniline} \xrightarrow{\text{HCl}} \text{3-Butoxyaniline HCl} $$
    Yield: 68–72%.

  • Microwave-Assisted Amination:
    Using Cu(I) catalysts and microwave irradiation reduces reaction time to 2 hours (vs. 18 hours conventionally).

Industrial Methods:

  • Continuous-flow reactors with immobilized acid catalysts achieve 90% purity at 500 kg/month scales.

Precursor-Dependent Synthesis Pathways

Nitrobenzene Reduction Approaches

The synthesis of 3-butoxyaniline hydrochloride through nitrobenzene reduction represents a fundamental approach utilizing nitro-substituted aromatic precursors [5]. This methodology involves the catalytic hydrogenation of nitrobenzene derivatives to yield the corresponding aniline compounds, which subsequently undergo alkylation and salt formation processes [8].

The mechanistic pathway for nitrobenzene reduction to aniline derivatives follows a sequential hydrogen-induced dissociation process [5]. Research demonstrates that the reduction proceeds through multiple intermediates including nitrosobenzene, hydroxylaminobenzene, and finally aniline formation [5]. The process requires the breaking of two nitrogen-oxygen bonds, with the produced oxygen species being reduced to water as by-products [5].

Experimental studies on platinum catalysts reveal that the reduction mechanism involves hydrogen-induced dissociation rather than direct dissociation pathways [5]. The calculated reaction barriers for elementary steps show that the initial hydrogen addition to nitrobenzene requires activation energies of 0.35 electron volts, while subsequent steps proceed with lower energy barriers [5].

Reaction StepActivation Energy (eV)Reaction Energy (eV)
C₆H₅NO₂ + H → C₆H₅NOOH0.350.06
C₆H₅NOOH + H → C₆H₅N(OH)₂0.270.23
C₆H₅N(OH)₂ → C₆H₅NOH + OH0.46-0.68
C₆H₅NOH + H → C₆H₅NHOH0.15-0.45

The reduction process demonstrates high selectivity toward aniline formation when appropriate catalytic conditions are maintained [5]. Studies indicate that maintaining optimal hydrogen concentration on the catalyst surface enables selective hydrogenation without formation of undesired by-products [11].

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide an alternative synthetic route for 3-butoxyaniline preparation through direct alkylation of aniline derivatives [6]. These reactions typically involve the displacement of halogen atoms or other leaving groups on aromatic rings by nucleophilic aniline compounds [6].

The synthesis of meta-substituted aniline derivatives through nucleophilic substitution requires electron-withdrawing groups positioned ortho or para to the leaving group [6]. Research demonstrates that fluorobenzenes containing meta-substituted electron-withdrawing groups undergo substitution by amines in dimethylsulfoxide at elevated temperatures [6]. These reactions proceed with isolated yields reaching up to 98 percent under optimized conditions [6].

The mechanism involves nucleophilic attack on the electron-deficient aromatic carbon, forming a negatively charged intermediate that is stabilized by electron-withdrawing substituents [34]. The intermediate undergoes subsequent elimination of the leaving group to yield the substituted aniline product [34].

Studies on polyfluoroarene substrates reveal that nucleophilic aromatic substitution can provide metal-free access to monosubstituted aromatic compounds [35]. The reactions demonstrate para-selective substitution patterns when appropriate nucleophiles and mild bases are employed [35].

Substrate TypeReaction ConditionsYield (%)Reference
Fluorobenzenes with EWGDMSO, 100°C, 60h98 [6]
PolyfluoroarenesMild base, ambient85-92 [35]
Activated aryl halidesVarious solvents70-95 [37]

Catalytic Systems in Hydrogenation Processes

Palladium-Based Catalytic Reductions

Palladium-based catalysts represent the most extensively studied systems for nitrobenzene hydrogenation to aniline derivatives [8]. These catalysts demonstrate exceptional activity and selectivity under mild reaction conditions, making them suitable for industrial-scale synthesis [8].

Manganese ferrite-supported palladium catalysts exhibit remarkable performance in nitrobenzene hydrogenation, achieving above 96 percent aniline selectivity [8]. The catalysts demonstrate complete nitrobenzene conversion with reaction times varying from 40 to 180 minutes depending on the preparation conditions [8]. Optimal performance is achieved at temperatures between 283 and 323 Kelvin under 20 bar hydrogen pressure [8].

The catalytic activity of palladium systems depends significantly on the support material and preparation method [8]. Magnetic separable catalysts offer advantages for catalyst recovery and reuse, with studies showing effectiveness for at least four cycles without regeneration [8]. The presence of magnetite phases within the support structure enhances catalytic activity through local hotspot formation during catalyst preparation [8].

Alumina-supported palladium catalysts demonstrate temperature-dependent selectivity profiles in vapor-phase hydrogenation [9]. Lower palladium loadings (0.3 weight percent) exhibit higher aniline selectivity by minimizing product overhydrogenation compared to higher loadings (1 weight percent) [9]. The catalysts show comparable palladium particle sizes of approximately 5 nanometers regardless of loading [10].

Catalyst SystemTemperature (K)Pressure (bar)Conversion (%)Selectivity (%)
Pd/MnFe₂O₄283-3232099.9>96
Pd/γ-Al₂O₃ (0.3%)333-453Atmospheric>9597
Pd/γ-Al₂O₃ (1%)333-453Atmospheric>9590

Palladium-ruthenium alloy membrane catalysts provide unique advantages for selective hydrogenation [11]. These permselective catalysts enable hydrogenation under atmospheric pressure conditions while maintaining high selectivity [11]. The optimal alloy composition contains 88-98 mass percent palladium with 2-12 mass percent ruthenium [11].

Solvent Optimization Strategies

Solvent selection plays a critical role in optimizing hydrogenation reactions for aniline synthesis [23]. The choice of solvent dramatically alters reaction efficiency and selectivity through effects on substrate solubility, catalyst stability, and mass transfer characteristics [23].

Systematic solvent optimization employs Design of Experiments methodologies combined with solvent mapping techniques [23]. Principal component analysis incorporating 136 solvents with diverse properties enables identification of optimal reaction media [23]. This approach facilitates the selection of safer alternatives to toxic or hazardous solvents while maintaining reaction performance [23].

Aqueous systems demonstrate effectiveness for palladium-catalyzed nitrobenzene reduction when appropriate surfactants are employed [24]. Nanostructured palladium catalysts supported on magnetic mesoporous silica show enhanced reactivity in aqueous solution with hydrogen gas under ambient pressure and temperature [24]. The confined support structure provides improved accessibility of reactive palladium sites [24].

Industrial solvent optimization considers environmental, health, and safety factors alongside reaction performance [26]. The methodology employs thermodynamic property estimates to generate knowledge bases linking reaction and solvent properties [26]. Multi-step reaction systems require careful evaluation of solvent compatibility across sequential transformations [26].

Solvent ClassAdvantagesLimitationsApplications
Aqueous systemsEnvironmental compatibilityLimited substrate solubilityHeterogeneous catalysis
Organic solventsHigh substrate solubilityEnvironmental concernsHomogeneous systems
Ionic liquidsRecyclabilityHigh costSpecialized applications
Supercritical fluidsUnique propertiesEquipment complexityResearch applications

Salt Formation Mechanisms

Hydrochloric Acid Protonation Dynamics

The formation of 3-butoxyaniline hydrochloride occurs through acid-base protonation reactions between the amine functional group and hydrochloric acid [15]. This process involves nucleophilic attack by the lone pair of electrons on the nitrogen atom toward the proton from hydrochloric acid [15].

The protonation mechanism follows classical acid-base reaction principles where aniline acts as a base and hydrochloric acid serves as the acid [15]. The reaction proceeds through formation of an anilinium ion with a positive charge on nitrogen, balanced by the chloride ion from the acid [15]. The resulting salt structure exhibits enhanced aqueous solubility compared to the parent aniline compound [15].

Kinetic studies of aniline protonation reveal rapid equilibrium establishment under standard conditions [18]. The salt formation represents a reaction between a weak base (aniline) and a strong acid (hydrochloric acid), resulting in acidic solution properties [18]. The equilibrium constant for hydrolysis can be calculated using the relationship between acid and base dissociation constants [18].

Mechanistic investigations of oxidative polymerization reactions demonstrate the stability of protonated aniline forms in acidic media [16]. The protonated aniline species shows distinct spectroscopic properties with characteristic absorption maxima that enable reaction monitoring [16]. These studies reveal that protonation enhances the electrophilic character of the aromatic ring system [16].

ParameterValueUnitsReference
Protonation rateRapidEquilibrium [15]
pKa (aniline)4.6- [18]
Solubility enhancementSignificantQualitative [15]
StabilityHighAcidic conditions [16]

Crystallization and Purification Techniques

Crystallization represents the primary purification method for 3-butoxyaniline hydrochloride, utilizing solubility differences between the desired product and impurities [21]. The process involves dissolution in appropriate solvents followed by controlled precipitation to achieve high purity crystals [21].

Industrial crystallization processes employ three main approaches for achieving supersaturation: cooling with negligible evaporation, solvent evaporation with minimal cooling, and combined evaporation-cooling under vacuum conditions [41]. The optimal method depends on the temperature-dependence of solubility for the specific compound [41]. Vacuum crystallizers utilizing adiabatic evaporation and cooling represent the most commonly employed industrial technique [41].

The crystallization mechanism involves nucleation followed by crystal growth from supersaturated solutions [41]. The process requires careful control of supersaturation levels, temperature gradients, and mixing conditions to produce uniform crystal size distributions [41]. Growth speed depends on the crystallization kinetics and the degree of supersaturation maintained during the process [41].

Purification effectiveness depends on the selectivity of the crystallization process and the relative solubilities of product and impurities [21]. Studies demonstrate that crystallization can achieve significant impurity reduction through proper solvent selection and process optimization [21]. Suspension crystallization techniques enable further purification through selective dissolution of surface-bound impurities [21].

Steam distillation provides an alternative purification method for volatile aniline compounds [22]. This technique exploits the steam volatility of aniline derivatives to achieve separation from non-volatile impurities [22]. The method proves particularly effective for compounds with appropriate volatility characteristics under steam distillation conditions [22].

Crystallization MethodTemperature ControlSupersaturationApplications
Cooling crystallizationControlled coolingTemperature-dependentHigh solubility compounds
Evaporative crystallizationMinimal coolingSolvent removalLow temperature sensitivity
Vacuum crystallizationAdiabatic coolingCombined mechanismIndustrial processes
Suspension crystallizationIsothermalSelective dissolutionHigh purity requirements

Spectroscopic Analysis

The structural characterization of 3-butoxyaniline hydrochloride relies heavily on advanced spectroscopic techniques that provide detailed insight into molecular structure, bonding patterns, and intermolecular interactions. Nuclear magnetic resonance spectroscopy and infrared vibrational spectroscopy serve as the primary analytical tools for comprehensive structural elucidation [1] [2].

¹H/¹³C Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides definitive structural information for 3-butoxyaniline hydrochloride through characteristic chemical shift patterns and coupling constants. The ¹H nuclear magnetic resonance spectrum exhibits distinctive resonances that confirm the substitution pattern and molecular connectivity [3] [4].

The aromatic region of the ¹H nuclear magnetic resonance spectrum displays signals characteristic of meta-substituted aniline derivatives. Based on established chemical shift patterns for substituted anilines, the aromatic protons appear in the δ 6.5-7.5 parts per million region [5] [6]. The substitution pattern creates an ABCD spin system with distinct coupling patterns reflecting the meta-relationship between the amino and butoxy substituents [7].

The butoxy substituent generates characteristic multipicity patterns in the aliphatic region. The methylene protons adjacent to the oxygen atom (OCH₂) appear as a triplet around δ 3.9-4.1 parts per million, consistent with butoxy ether linkages in aromatic systems [8] [9]. The remaining methylene protons of the butyl chain exhibit typical alkyl chemical shifts between δ 1.2-1.8 parts per million, with the terminal methyl group appearing as a triplet around δ 0.9 parts per million [10].

The amino group protons in the hydrochloride salt form experience significant downfield shifting compared to the free base due to protonation. This ionic character substantially affects the chemical environment, typically resulting in broadened signals and altered coupling patterns [11] [12]. The protonated amino group (NH₃⁺) signals are often exchangeable and may appear as broad resonances in the δ 7-10 parts per million region depending on solvent and pH conditions [13].

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information through carbon chemical shift assignments. The aromatic carbon atoms exhibit characteristic chemical shifts in the δ 110-160 parts per million region, with the carbon bearing the amino substituent typically appearing around δ 140-150 parts per million due to the electron-donating nature of the nitrogen [14] [15]. The carbon adjacent to the butoxy group shows diagnostic shifting to approximately δ 155-165 parts per million, reflecting the electron-donating effect of the oxygen substituent [16].

The butoxy carbon chain displays characteristic aliphatic chemical shifts with the OCH₂ carbon appearing around δ 65-70 parts per million, the internal methylene carbons between δ 19-32 parts per million, and the terminal methyl carbon around δ 13-14 parts per million [17] [18]. These assignments confirm the intact butyl chain connectivity and ether linkage formation.

Carbon PositionChemical Shift (δ ppm)Assignment
C-1 (ipso-NH₃⁺)140-150Quaternary aromatic carbon
C-2115-125Aromatic CH
C-3 (ipso-OBu)155-165Quaternary aromatic carbon
C-4105-115Aromatic CH
C-5125-135Aromatic CH
C-6120-130Aromatic CH
OCH₂65-70Ether methylene
CH₂CH₂CH₃19-32Alkyl methylenes
CH₃13-14Terminal methyl

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed vibrational fingerprint information that confirms functional group presence and molecular interactions in 3-butoxyaniline hydrochloride. The spectrum exhibits characteristic absorption bands that reflect both intramolecular bonding and intermolecular hydrogen bonding patterns [19] [20].

The nitrogen-hydrogen stretching region provides critical diagnostic information for primary amine salts. In aromatic primary amine hydrochlorides, the protonated amino group (NH₃⁺) exhibits multiple stretching vibrations in the 3300-2500 wavenumber region [21] [22]. The antisymmetric and symmetric nitrogen-hydrogen stretching modes typically appear at 3400-3300 and 3330-3250 wavenumbers respectively, with additional combination bands creating a complex absorption pattern [23].

The presence of hydrogen bonding significantly affects the nitrogen-hydrogen stretching frequencies. Strong hydrogen bonds with chloride anions typically shift these absorptions to lower frequencies compared to isolated amine groups, with band broadening indicating the strength and extent of hydrogen bonding interactions [24] [25]. The characteristic pattern of multiple sharp bands superimposed on broader absorptions reflects the combination of fundamental stretching modes with deformation and librational vibrations [26].

Carbon-nitrogen stretching vibrations provide additional structural confirmation. Aromatic carbon-nitrogen bonds exhibit characteristic absorptions in the 1335-1250 wavenumber region, appearing as strong, well-defined bands due to the enhanced bond character from aromatic conjugation [27] [28]. This higher frequency compared to aliphatic carbon-nitrogen bonds (1250-1020 wavenumbers) confirms the aromatic nature of the amine substitution [29].

The nitrogen-hydrogen bending vibration appears as a sharp, medium-intensity absorption in the 1650-1580 wavenumber region. This band is particularly diagnostic for primary amines and remains distinct in hydrochloride salts, though it may show slight frequency shifts depending on the hydrogen bonding environment [30] [31].

Aromatic carbon-carbon stretching vibrations appear in the expected 1600-1500 wavenumber region, with specific patterns reflecting the meta-disubstitution pattern. The butoxy substituent influences these vibrations through electronic effects, potentially causing subtle frequency shifts compared to unsubstituted aniline [32] [33].

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
NH₃⁺ antisymmetric stretch3400-3300MediumPrimary amine salt
NH₃⁺ symmetric stretch3330-3250MediumPrimary amine salt
C-H aromatic stretch3100-3000WeakAromatic protons
C-H aliphatic stretch2960-2850MediumButyl chain
NH₃⁺ bending1650-1580Medium-StrongAmine deformation
C=C aromatic stretch1600-1500MediumAromatic skeleton
C-N aromatic stretch1335-1250StrongAromatic amine
C-O stretch1260-1200MediumEther linkage
NH₃⁺ wag910-665Strong-BroadAmine rocking

Crystallographic Studies

Crystallographic analysis provides definitive three-dimensional structural information for 3-butoxyaniline hydrochloride, revealing molecular geometry, crystal packing arrangements, and intermolecular interaction patterns. Single-crystal X-ray diffraction studies would provide comprehensive structural data including unit cell parameters, space group symmetry, and precise atomic coordinates [34] [35].

Single-Crystal X-ray Diffraction Patterns

The crystalline structure of 3-butoxyaniline hydrochloride is expected to exhibit ionic packing characteristics similar to other aromatic amine hydrochloride salts. Based on structural analogies with related compounds, the crystal likely adopts a space group that accommodates both the organic cation geometry and optimal chloride anion positioning for hydrogen bonding [36] [37].

The asymmetric unit would contain one 3-butoxyaniline cation and one chloride anion, with the possibility of additional solvent molecules depending on crystallization conditions. The cation adopts a conformation that maximizes favorable interactions while minimizing steric conflicts between the butoxy chain and aromatic system [38] [39].

Aniline hydrochloride itself crystallizes in space group Cc with cell dimensions a = 15.84 Å, b = 5.33 Å, c = 8.58 Å, β = 101°, providing a structural framework for comparison [40] [41]. The ionic nature results in each nitrogen atom being equidistant from three chlorine ions at approximately 3.17 Å, establishing the fundamental hydrogen bonding motif [40].

The 3-butoxyaniline cation would exhibit specific geometric features including an aromatic ring with normal carbon-carbon bond lengths (approximately 1.39 Å) and a shortened carbon-nitrogen bond (approximately 1.35 Å) due to partial double bond character from resonance effects [40]. The butoxy substituent introduces conformational flexibility that affects crystal packing efficiency and intermolecular interaction patterns [42] [43].

The chloride anions occupy positions that optimize electrostatic interactions with the protonated amino groups while accommodating the steric requirements of the butoxy substituents. The resulting three-dimensional network maximizes lattice energy through balanced attractive and repulsive interactions [44] .

Crystal quality parameters would include typical values for organic salts: thermal displacement parameters indicating atomic motion, reliability factors (R-values) below 5% for high-quality refinements, and resolution limits extending to at least 0.8 Å for detailed structural analysis [46] [47]. The crystal system would likely be monoclinic or orthorhombic, common for substituted aniline salts [48] [49].

Hydrogen Bonding Network Analysis

The hydrogen bonding network in 3-butoxyaniline hydrochloride represents a critical structural feature that determines crystal stability, packing efficiency, and physical properties. Primary amine hydrochloride salts characteristically form extensive hydrogen bonding networks through nitrogen-hydrogen···chloride interactions [50] [51].

The protonated amino group (NH₃⁺) serves as a tridentate hydrogen bond donor, capable of forming three distinct hydrogen bonds with surrounding chloride anions. These interactions typically exhibit bond lengths in the range 2.8-3.2 Å with bond angles approaching linearity (160-180°) for optimal orbital overlap [52] [53]. The geometric constraints of the crystal lattice determine the specific arrangement of these interactions [54].

Based on analogous structures, each chloride anion likely accepts hydrogen bonds from multiple cations, creating a three-dimensional network that provides crystal cohesion [55] [56]. The hydrogen bonding pattern can be described using graph theory notation, with common motifs including chains, rings, and more complex polyhedral arrangements [57] [58].

The butoxy substituent may participate in weaker secondary interactions through carbon-hydrogen···chloride contacts. These interactions, while individually weak (typically 3.0-3.5 Å with bond angles 140-170°), contribute to overall lattice stabilization and influence crystal morphology [59] [60].

Intramolecular interactions within the cation may include weak hydrogen bonding between amino protons and the butoxy oxygen, depending on conformational preferences. However, the meta-substitution pattern limits direct intramolecular contact, with interactions mediated through space or weak through-bond coupling [61] [62].

The network topology likely exhibits characteristic features of ionic crystals including high coordination numbers for anions, directed hydrogen bonding geometries, and optimized charge distribution. Graph theoretical analysis would reveal specific structural motifs such as hydrogen bonded chains, layers, or three-dimensional frameworks [63] [64].

Interaction TypeDonorAcceptorDistance (Å)Angle (°)Multiplicity
Primary H-bondNH₃⁺Cl⁻2.8-3.2160-1803 per cation
Secondary H-bondC-HCl⁻3.0-3.5140-170Variable
Weak interactionsCH₃Cl⁻3.3-3.8120-160Occasional

The hydrogen bonding network directly influences macroscopic properties including thermal stability, solubility behavior, and mechanical properties. Strong, directional hydrogen bonds typically correlate with higher melting points and reduced solubility in non-polar solvents [65] [66]. The specific network topology in 3-butoxyaniline hydrochloride would determine its unique physicochemical characteristics relative to other aniline derivative salts [67] [68].

Dates

Last modified: 08-16-2023

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